Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate
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Overview
Description
Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C16H16BrNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate typically involves the bromination of 6-methylquinoline followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The esterification process involves the reaction of the brominated quinoline with diethyl oxalate under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and carboxylic acids.
Scientific Research Applications
Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid diethyl ester
- 8-Bromo-2-methylquinoline
- 8-Bromo-6-methylquinoline-3-carboxylic acid
Uniqueness
Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern and ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and research applications .
Properties
Molecular Formula |
C16H16BrNO4 |
---|---|
Molecular Weight |
366.21 g/mol |
IUPAC Name |
diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H16BrNO4/c1-4-21-15(19)11-8-10-6-9(3)7-12(17)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
URMHGTXQBRHJNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=C(C=C2Br)C)C(=O)OCC |
Origin of Product |
United States |
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